Lipophilicity (cLogP) Differentiates CNS-Penetrant Potential from Peripheral Analogs
The phenyl carbamate variant possesses a calculated LogP approximately 1.3 units higher than the methyl carbamate analog, shifting the compound toward the CNS-accessible lipophilicity space (cLogP 3.0–4.0 range) [1]. This quantitative physicochemical difference directly impacts blood-brain barrier permeability and free drug concentration in the central compartment, making the phenyl derivative the preferred starting point for neurological target campaigns where CNS exposure is required.
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.7 (PubChem predicted) |
| Comparator Or Baseline | Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate: cLogP ≈ 2.4 |
| Quantified Difference | ΔcLogP ≈ +1.3 units |
| Conditions | Predicted by XLogP3 algorithm in PubChem; no experimental LogD available |
Why This Matters
Higher cLogP guides selection when CNS penetration is desired, while the methyl analog is more suitable for peripheral target engagement.
- [1] PubChem. Predicted LogP for Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate and methyl analog. View Source
